Methyl 2-(4-chloro-2-methoxyphenoxy)acetate
CAS No.:
Cat. No.: VC16558987
Molecular Formula: C10H11ClO4
Molecular Weight: 230.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11ClO4 |
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Molecular Weight | 230.64 g/mol |
IUPAC Name | methyl 2-(4-chloro-2-methoxyphenoxy)acetate |
Standard InChI | InChI=1S/C10H11ClO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6H2,1-2H3 |
Standard InChI Key | QJLMZHVFVLORNG-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1)Cl)OCC(=O)OC |
Introduction
Chemical Identity and Structural Analysis
Methyl 2-(4-chloro-2-methoxyphenoxy)acetate belongs to the class of chlorophenoxyacetate esters, which are widely studied for their roles in agrochemicals, pharmaceuticals, and organic synthesis. Its molecular formula is C₁₀H₁₁ClO₄, derived from the substitution pattern of a chlorine atom at the para position and a methoxy group at the ortho position of the phenoxy ring, coupled with a methyl ester functional group .
Molecular Structure and Stereochemistry
The compound’s structure features:
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A chlorine atom at the 4-position of the phenyl ring, enhancing electrophilic reactivity.
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A methoxy group (-OCH₃) at the 2-position, contributing to steric hindrance and electronic effects.
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An acetate ester moiety (-OCH₂COOCH₃) linked to the phenolic oxygen, which influences solubility and metabolic stability.
The presence of electron-withdrawing (Cl) and electron-donating (OCH₃) groups creates a polarized aromatic system, potentially favoring nucleophilic substitution reactions at the chloro site .
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Reaction Mechanisms
The synthesis of methyl 2-(4-chloro-2-methoxyphenoxy)acetate can be inferred from methodologies used for structurally similar compounds, particularly alkylation reactions involving chloroacetate esters.
Key Synthetic Routes
A plausible pathway involves the SN2 alkylation of 4-chloro-2-methoxyphenol with methyl chloroacetate in the presence of a base, such as potassium carbonate (K₂CO₃), in polar aprotic solvents .
Representative Reaction Scheme:
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Substrate Activation: Deprotonation of 4-chloro-2-methoxyphenol by K₂CO₃ to form a phenoxide ion.
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Nucleophilic Attack: Phenoxide ion attacks the electrophilic carbon of methyl chloroacetate, displacing chloride.
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Esterification: Formation of the methyl ester linkage yields the target compound.
Table 2: Optimized Synthesis Conditions
Challenges in Synthesis
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Steric Hindrance: The ortho-methoxy group may slow reaction kinetics by obstructing access to the phenolic oxygen .
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Competitive Hydrolysis: Methyl chloroacetate is prone to hydrolysis in aqueous conditions, necessitating anhydrous solvents .
Physicochemical Properties
While experimental data for the target compound are scarce, properties can be extrapolated from analogs:
Solubility and Stability
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Solubility: Likely soluble in polar organic solvents (e.g., DMSO, acetone) due to the ester and methoxy groups . Limited water solubility is expected (≤1 mg/mL) .
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Thermal Stability: Decomposition likely occurs above 150°C, consistent with similar acetates .
Spectroscopic Characteristics
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